molecular formula C24H20ClN5O2 B2758592 6-Chloro-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline CAS No. 406713-27-7

6-Chloro-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline

Cat. No.: B2758592
CAS No.: 406713-27-7
M. Wt: 445.91
InChI Key: JEMRYPJHPWTMQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazoline core substituted with a chloro group, a phenyl group, and a piperazine ring bearing a nitrophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate aniline derivatives with formamide or formic acid under acidic conditions.

    Introduction of the Chloro and Phenyl Groups: The chloro and phenyl groups can be introduced via electrophilic aromatic substitution reactions using chlorinating agents like thionyl chloride and phenylating agents such as phenylboronic acid.

    Attachment of the Piperazine Ring: The piperazine ring can be attached through nucleophilic substitution reactions involving piperazine and suitable leaving groups on the quinazoline core.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via nucleophilic aromatic substitution reactions using 4-nitrophenyl derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, ethanol as solvent.

    Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF), elevated temperatures.

Major Products Formed

    Oxidation: Formation of quinazoline N-oxides.

    Reduction: Formation of 6-Chloro-2-[4-(4-aminophenyl)piperazin-1-yl]-4-phenylquinazoline.

    Substitution: Formation of various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline is unique due to its specific substitution pattern, which imparts distinct biological activities. The combination of the chloro, phenyl, and nitrophenylpiperazine groups on the quinazoline core provides a unique scaffold for interaction with various biological targets, making it a versatile compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

6-chloro-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN5O2/c25-18-6-11-22-21(16-18)23(17-4-2-1-3-5-17)27-24(26-22)29-14-12-28(13-15-29)19-7-9-20(10-8-19)30(31)32/h1-11,16H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEMRYPJHPWTMQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.